4-(ethylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

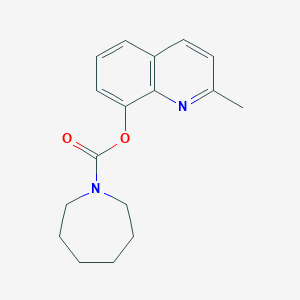

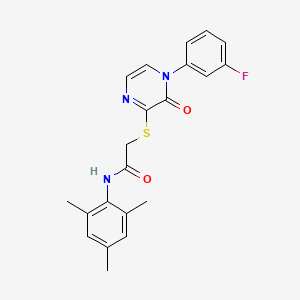

The compound “4-(ethylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide” is likely to be an organic compound containing several functional groups: an ethylsulfonyl group, a 5-methylisoxazole group, and a benzamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The benzamide group would consist of a benzene ring attached to a carboxamide group. The 5-methylisoxazole group would be a five-membered ring containing two non-carbon atoms (one nitrogen and one oxygen) and a methyl group. The ethylsulfonyl group would contain a sulfur atom double-bonded to two oxygen atoms and single-bonded to an ethyl group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzamide group might participate in reactions typical of amides and aromatic compounds. The 5-methylisoxazole group could potentially undergo reactions at the nitrogen or oxygen atoms or at the methyl group. The ethylsulfonyl group might be involved in reactions typical of sulfones .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Synthesis and Electrophysiological Activity

The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides have been described, indicating their potency in vitro comparable to that of known selective class III agents. These findings suggest potential applications in cardiac arrhythmia treatment (Morgan et al., 1990).

Class III Antiarrhythmic Activity

A series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides exhibited potent Class III antiarrhythmic activity, devoid of effects on conduction both in vitro and in vivo, highlighting their therapeutic potential in arrhythmia management (Ellingboe et al., 1992).

Na+/H+ Antiporter Inhibitors

The development of potent and selective benzoylguanidines as Na+/H+ exchanger (NHE) inhibitors for acute myocardial infarction treatment showcases another promising application of related compounds. These inhibitors showed high in vitro activities and cardioprotective effects (Baumgarth et al., 1997).

Microbially Mediated Abiotic Transformation

Research into the abiotic formation of reversible and non-reversible sulfamethoxazole transformation products during denitrification adds to the environmental relevance of these compounds, highlighting the complexity of their behavior in water treatment processes (Nödler et al., 2012).

Antimicrobial and Antifungal Action

Derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including the synthesis of N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides, have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, underscoring their potential in antimicrobial therapies (Sych et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on this compound would depend on its intended applications. If it’s a pharmaceutical, future studies might focus on its efficacy, safety, and mechanism of action. If it’s a material for industrial use, research might focus on improving its properties or finding new applications .

properties

IUPAC Name |

4-ethylsulfonyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-3-20(17,18)11-6-4-10(5-7-11)13(16)14-12-8-9(2)19-15-12/h4-8H,3H2,1-2H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYZFYXZZPOQLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NOC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(ethylsulfonyl)-N-(5-methylisoxazol-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2674647.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2674648.png)

![1,1,3-Trimethyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea;hydrochloride](/img/structure/B2674651.png)

![6-cyclopropyl-3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2674653.png)

![1-[3-(Difluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid](/img/structure/B2674657.png)

![Ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2674660.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2674662.png)

![4-[(2-Chloropropanoylamino)methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B2674663.png)